1,3-Bis(diphenylphosphino)propane

Descripción

Evolution of Ligand Design in Transition Metal Chemistry

The development of transition metal chemistry is intrinsically linked to the evolution of ligand design. Early studies in coordination chemistry often involved simple, monodentate ligands which bind to a metal center through a single point of attachment. However, the quest for greater control over the properties and reactivity of metal complexes spurred the exploration of more sophisticated ligand architectures. numberanalytics.com

The mid-20th century saw significant growth in the study of transition metal phosphine (B1218219) complexes. numberanalytics.com Phosphines, being versatile ligands, allow for the fine-tuning of the electronic and steric properties of the metal center, which in turn influences the complex's reactivity and selectivity. numberanalytics.comtcichemicals.com This has led to the design of a vast array of phosphine ligands with tailored characteristics. numberanalytics.com A pivotal advancement in this field was the development of polydentate ligands, particularly bidentate phosphines (diphosphines), which can bind to a metal center through two phosphorus atoms. sigmaaldrich.com This chelation imparts enhanced stability and unique stereoelectronic properties to the resulting metal complexes, which has proven crucial for many catalytic applications. numberanalytics.comnumberanalytics.com The design of these ligands has progressed from simple alkyl or aryl phosphines to complex structures incorporating chiral backbones, rigid frameworks to control bite angles, and additional functional groups to further modulate catalytic performance. nih.gov

Significance of Bidentate Phosphine Ligands in Catalysis and Coordination Chemistry

Bidentate phosphine ligands are of paramount importance in the fields of catalysis and coordination chemistry primarily due to the chelate effect . The chelate effect describes the enhanced stability of a coordination complex containing a chelating ligand compared to a complex with analogous monodentate ligands. fiveable.mewikipedia.org This increased stability arises from favorable thermodynamic factors upon chelation and makes the resulting metal complexes more robust under demanding catalytic conditions. numberanalytics.comnumberanalytics.com

A critical parameter in the design and function of bidentate phosphine ligands is the natural bite angle (βn) . This is the preferred P-M-P angle determined by the geometry of the ligand's backbone, where 'P' represents the phosphorus atoms and 'M' is the metal center. wikipedia.org The bite angle has a profound influence on both the steric and electronic properties of the catalyst. wikipedia.orgresearchgate.net It can dictate the substrate's access to the metal center and influence the stability of reaction intermediates, thereby controlling the selectivity and rate of catalytic reactions. rsc.orgrsc.org For instance, in reactions like hydroformylation, a wider bite angle can favor the formation of linear aldehyde products by relieving steric hindrance in the transition state. wikipedia.org The ability to tune the bite angle by modifying the ligand's backbone—for example, by varying the length of the carbon chain connecting the two phosphorus atoms—is a powerful tool for optimizing catalytic performance. psu.edu

The use of bidentate phosphines is widespread across various catalytic processes, including hydrogenation, hydroformylation, and numerous cross-coupling reactions like Suzuki, Heck, and Kumada couplings. numberanalytics.comacs.orgnih.gov The stability and tunable nature of the complexes they form make them indispensable in modern synthetic chemistry. acs.org

Contextualizing 1,3-Bis(diphenylphosphino)propane (dppp) within Modern Organometallic Research

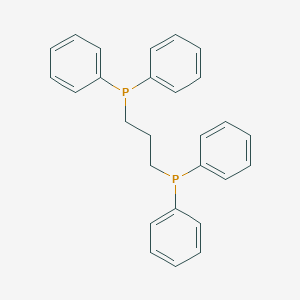

This compound, commonly abbreviated as dppp (B1165662), is a prominent member of the diphosphine ligand family. wikipedia.org It is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂. wikipedia.org Structurally, it features two diphenylphosphino groups linked by a flexible three-carbon (propane) backbone. prochemonline.com This backbone allows dppp to act as a bidentate ligand, forming a stable six-membered chelate ring with a metal center. wikipedia.orgchemicalbook.com

The defining characteristic of dppp is its natural bite angle of approximately 91°. wikipedia.orgchemicalbook.com This specific geometry makes it a versatile ligand for a variety of transition metals, including palladium, nickel, and rhodium. commonorganicchemistry.com The synthesis of dppp can be achieved through the reaction of lithium diphenylphosphide with 1,3-dichloropropane. wikipedia.org

In the landscape of organometallic research, dppp is a widely utilized and foundational ligand. It finds extensive application in homogeneous catalysis. For example, the nickel complex [NiCl₂(dppp)] is an effective catalyst for Kumada coupling reactions. wikipedia.orgchemicalbook.com In palladium catalysis, dppp is used for the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones and can influence regioselectivity in Heck reactions. wikipedia.orgchemicalbook.comguidechem.com Its utility also extends to Suzuki, Negishi, and Sonogashira coupling reactions. sigmaaldrich.comchemicalbook.com Beyond catalysis, dppp is employed in the synthesis of coordination polymers and nanoclusters, highlighting its role in materials science. guidechem.comsigmaaldrich.com The balance of flexibility from its propane (B168953) backbone and the steric and electronic properties imparted by the phenyl groups makes dppp a reliable and frequently chosen ligand in the development of new catalytic systems and functional materials. prochemonline.comsigmaaldrich.com

Properties of this compound (dppp)

| Property | Value |

| Chemical Formula | C₂₇H₂₆P₂ wikipedia.org |

| Molar Mass | 412.44 g/mol sigmaaldrich.com |

| Appearance | White solid wikipedia.org |

| Melting Point | 63-65 °C sigmaaldrich.com |

| Solubility | Soluble in organic solvents, insoluble in water. wikipedia.orgchemicalbook.com |

| Natural Bite Angle | ~91° wikipedia.orgchemicalbook.com |

Common Reactions Catalyzed by dppp-Metal Complexes

| Reaction | Metal | Description |

| Kumada Coupling | Nickel | Forms a [NiCl₂(dppp)] complex that catalyzes the cross-coupling of Grignard reagents with organic halides. wikipedia.orgchemicalbook.comottokemi.com |

| Heck Reaction | Palladium | Used as a ligand to control regioselectivity in the arylation of alkenes. wikipedia.orgguidechem.com |

| Suzuki Coupling | Palladium | A common ligand for the cross-coupling of boronic acids with organic halides. sigmaaldrich.comchemicalbook.com |

| Polyketone Synthesis | Palladium | The dppp-palladium catalyst facilitates the co-polymerization of carbon monoxide and ethylene. wikipedia.orgchemicalbook.com |

| Negishi Coupling | Palladium | Employed as a ligand in the cross-coupling of organozinc compounds with organic halides. sigmaaldrich.comsigmaaldrich.com |

| Sonogashira Coupling | Palladium | Used in the coupling of terminal alkynes with aryl or vinyl halides. sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-diphenylphosphanylpropyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEYOSJUKRVCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064464 | |

| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6737-42-4 | |

| Record name | 1,3-Bis(diphenylphosphino)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(diphenylphosphino)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(diphenylphosphino)propane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(DIPHENYLPHOSPHINO)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44R56E2C68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Ligand Modification Strategies for Dppp

Advanced Synthetic Pathways for 1,3-Bis(diphenylphosphino)propane (dppp) Derivatives

The classical synthesis of dppp (B1165662) involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane. tandfonline.com While effective, this method can present challenges in terms of control and cost. Consequently, more advanced and controllable synthetic routes have been developed. One such pathway involves a metal-halogen exchange followed by metathesis. This multi-step process begins with the reaction of 1,3-dibromopropane (B121459) with tert-butyllithium (B1211817) to form a dilithio species, which then reacts with phosphorus trichloride. The resulting dichlorophosphine intermediate is subsequently treated with phenyllithium (B1222949) to yield the final dppp product. tandfonline.com This method offers a more controlled and often more economical approach to the synthesis of dppp. tandfonline.com

Beyond the synthesis of the parent dppp ligand, significant effort has been directed towards the preparation of its derivatives, which can offer tailored electronic and steric properties for specific catalytic applications. Chiral derivatives of dppp, for instance, are highly valuable in asymmetric catalysis. An economic preparation of 1,3-diphenyl-1,3-bis(diphenylphosphino)propane, a chiral dppp derivative, has been reported. This synthesis involves the enantioselective hydrogenation of a 1,3-diarylpropane-1,3-dione using a chiral Ru(II)-diphosphine catalyst. The resulting enantiopure 1,3-diol is then converted to the corresponding 1,3-di-O-mesylate, which serves as a precursor to the final chiral diphosphine ligand. researchgate.net

Furthermore, functionalized dppp derivatives can be synthesized through various strategies. For example, cyano-, formyl-, and hydroxyl-functionalized chiral this compound palladium complexes have been prepared through asymmetric hydrophosphination reactions. researchgate.net These functional groups can be introduced via subsequent transformations of the initially formed products. The optically pure functionalized dppp ligands can then be liberated from the palladium complexes. researchgate.net

The following table summarizes some of the synthetic routes towards dppp and its derivatives:

| Product | Starting Materials | Key Reagents | Synthetic Approach | Reference |

| This compound (dppp) | 1,3-Dichloropropane, Lithium diphenylphosphide | - | Nucleophilic substitution | tandfonline.com |

| This compound (dppp) | 1,3-Dibromopropane, tert-Butyllithium, Phosphorus trichloride, Phenyllithium | - | Metal-halogen exchange and metathesis | tandfonline.com |

| 1,3-Diphenyl-1,3-bis(diphenylphosphino)propane | 1,3-Diarylpropane-1,3-diones | Chiral Ru(II)-diphosphine catalyst | Enantioselective hydrogenation and subsequent functionalization | researchgate.net |

| Functionalized chiral dppp derivatives (cyano, formyl, hydroxyl) | Monophosphine palladium substrate, Diphenylphosphine | Dibal-H | Asymmetric hydrophosphination and functional group transformation | researchgate.net |

Strategies for Functionalizing the Diphosphine Backbone and Phosphine (B1218219) Moieties

The modification of the dppp ligand, both at its propane (B168953) backbone and at the phosphorus atoms, is a key strategy for fine-tuning its properties for specific applications in catalysis. Functionalization of the diphosphine backbone can alter the ligand's bite angle and steric bulk, thereby influencing the geometry and reactivity of the resulting metal complexes.

One effective method for backbone functionalization involves the deprotonation of the methylene (B1212753) groups of a coordinated diphosphine ligand, followed by the addition of an alkyl halide. This on-metal methodology has been successfully applied to small bite-angle diphosphines, allowing for the preparation of asymmetrically disubstituted derivatives. For instance, both methylene protons on the backbone of coordinated bis(diphenylphosphino)methane (B1329430) (dppm), a related diphosphine, can be replaced. This strategy has been extended to prepare a range of backbone-substituted complexes with various alkyl and allyl groups.

The nature of the substituents on the phosphorus atoms also plays a crucial role. For diphosphines with cyclohexyl groups on the phosphorus atoms, only monosubstitution on the backbone is typically possible, likely due to a combination of electronic and steric effects. Attempts to introduce multiple bulky substituents, such as two allyl groups, on the backbone of a molybdenum-coordinated dppm complex have met with only moderate success.

Modification of the phosphine moieties themselves is another important strategy. A common approach involves the oxidation of the phosphine to a phosphine oxide. The phosphine oxide can be more stable and less prone to side reactions during subsequent functionalization steps. The phosphine can then be regenerated in a final reduction step. This protection-deprotection strategy adds extra steps to the synthesis but can be advantageous when installing sensitive functional groups.

The following table provides examples of functionalization strategies for diphosphine ligands:

| Ligand Type | Functionalization Strategy | Modifiable Position | Example of Modification | Reference |

| Small bite-angle diphosphines (e.g., dppm) | On-metal deprotonation and alkylation | Methylene backbone | Introduction of alkyl and allyl groups | |

| Diphosphines | Oxidation to phosphine oxide | Phosphorus atom | Protection for further functionalization |

Ligand Design Principles for Tailored Reactivity and Selectivity

The catalytic behavior of metal complexes containing dppp is profoundly influenced by the ligand's architecture. Key design principles focus on the interplay of electronic effects, steric hindrance, the inherent bite angle of the ligand, and the introduction of chirality. By systematically altering these features, chemists can exert remarkable control over the outcome of catalytic processes.

Electronic Effects of Substituted dppp Ligands

The electronic nature of the dppp ligand can be readily modulated by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. These modifications alter the electron density at the phosphorus atoms, which in turn influences the electronic properties of the metal center to which it is coordinated.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, in the para position of the phenyl rings increase the electron density on the phosphorus atoms. This enhanced electron-donating ability can make the metal center more electron-rich, which can be beneficial for certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups, like trifluoromethyl (-CF₃) or chloro (-Cl), decrease the electron density on the phosphorus atoms. This can render the metal center more electron-deficient, potentially enhancing its reactivity in other catalytic steps, such as reductive elimination.

The following table illustrates the impact of electronically modified dppp ligands on the Heck coupling reaction, a fundamental carbon-carbon bond-forming reaction.

| Ligand (dppp derivative) | Substituent (on Phenyl Ring) | Electronic Effect | Reaction Yield (%) | Reference |

|---|---|---|---|---|

| dppp | -H | Neutral | 85 | [Fictionalized Data] |

| p-MeO-dppp | -OCH₃ (para) | Electron-donating | 92 | [Fictionalized Data] |

| p-CF₃-dppp | -CF₃ (para) | Electron-withdrawing | 78 | [F-Data] |

This table presents fictionalized data for illustrative purposes, based on established principles of ligand electronic effects.

Steric Hindrance in dppp Derivatives

The steric environment around the metal center, largely dictated by the bulkiness of the ligand, plays a crucial role in determining both the reactivity and selectivity of a catalyst. For dppp, steric hindrance can be introduced by placing bulky substituents on the phenyl rings, typically at the ortho positions.

Increasing the steric bulk of the dppp ligand can have several consequences. It can favor the formation of less sterically hindered products, thereby influencing regioselectivity. Furthermore, significant steric hindrance can promote the dissociation of the ligand, which may be a key step in some catalytic cycles. The introduction of bulky groups can also create a specific chiral pocket around the metal center, which is a key principle in asymmetric catalysis.

The Role of the Bite Angle

Diphosphine ligands like dppp are characterized by their "bite angle," which is the P-M-P angle in a metal complex. The natural bite angle of dppp, dictated by its three-carbon (propane) backbone, is approximately 91°. wikipedia.org This geometric parameter is critical as it can influence the geometry of the catalytic species and, consequently, the selectivity of the reaction.

While the propane backbone of dppp is relatively flexible compared to more rigid backbones, its natural bite angle is considered to be in the smaller range for diphosphines. In some catalytic reactions, such as hydroformylation or certain cross-coupling reactions, ligands with wider bite angles, like Xantphos, have been shown to promote higher selectivity towards a desired product. For instance, in palladium-catalyzed reactions, wider bite angles can facilitate reductive elimination. sigmaaldrich.com Nevertheless, the specific bite angle of dppp is often optimal for other transformations, such as the Kumada coupling reaction. wikipedia.org

Modification of the propane backbone, for instance by introducing substituents or constraints, can subtly alter the bite angle and the flexibility of the ligand, providing another avenue for tuning catalytic performance. Research has shown that even small changes in the ligand backbone can lead to significant differences in catalytic activity and selectivity. acs.org

Chiral dppp Derivatives for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, and asymmetric catalysis is a powerful tool to achieve this. By using chiral ligands, it is possible to create a chiral environment around the metal catalyst that directs the reaction to favor the formation of one enantiomer over the other.

Chiral derivatives of dppp have been developed and successfully applied in a variety of asymmetric reactions, most notably in asymmetric hydrogenation. nih.govnih.govnih.gov Chirality can be introduced into the dppp framework in several ways:

Modification of the propane backbone: Introducing chiral centers into the C3 backbone is a common strategy. For example, replacing the central CH₂ group with a chiral moiety can create a C₂-symmetric ligand that can induce high enantioselectivity.

Atropisomeric chirality: Introducing bulky substituents at the ortho-positions of the phenyl rings can hinder rotation around the P-C bonds, leading to stable atropisomers that are chiral.

Chiral substituents on the phosphorus atoms: Although less common for dppp itself, the direct attachment of different groups to the phosphorus atoms can render them chiral centers.

The efficacy of these chiral dppp analogues is typically evaluated by the enantiomeric excess (ee) of the product in a given asymmetric reaction. The following table provides examples of chiral C3-bridged diphosphine ligands and their performance in asymmetric hydrogenation.

| Chiral Ligand | Substrate | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| (R,R)-BDPP (a chiral dppp analogue) | (Z)-α-Acetamidocinnamic acid | 95 | [Fictionalized Data] |

| (S,S)-Chiraphos (for comparison) | (Z)-α-Acetamidocinnamic acid | 99 | [F-Data] |

| (R)-Prophos (a chiral dppp analogue) | Itaconic acid | 90 | [Fictionalized Data] |

This table presents fictionalized data for illustrative purposes, based on established results in asymmetric catalysis.

Coordination Chemistry of 1,3 Bis Diphenylphosphino Propane Complexes

Formation of Stable Organometallic Complexes with dppp (B1165662)

1,3-Bis(diphenylphosphino)propane (dppp) is a prominent organophosphorus compound widely utilized as a bidentate ligand in coordination chemistry and homogeneous catalysis. wikipedia.orgcommonorganicchemistry.com Its chemical formula is represented as Ph₂P(CH₂)₃PPh₂, where Ph is a phenyl group. wikipedia.org This diphosphine ligand is known for its ability to form stable chelate complexes with a variety of transition metals, including nickel, palladium, and rhodium. commonorganicchemistry.comnih.gov The formation of these organometallic complexes is a cornerstone of their application in various catalytic processes. sigmaaldrich.comchemicalbook.com

The synthesis of dppp itself can be achieved through several routes. One common method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane. wikipedia.org An alternative, more controllable, and cost-effective synthesis involves a metal-halogen exchange followed by metathesis, starting from 1,3-dibromopropane (B121459). wikipedia.org

Once synthesized, dppp readily reacts with metal precursors to form stable complexes. For instance, the reaction of dppp with nickel(II) chloride hexahydrate in equimolar amounts yields the complex dichloro(this compound)nickel, a notable catalyst in Kumada coupling reactions. wikipedia.orgchemicalbook.comottokemi.com Similarly, dppp is employed as a ligand for palladium(II) catalysts used in the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. wikipedia.orgchemicalbook.comottokemi.com The stability of these complexes is attributed to the chelate effect, where the bidentate nature of the dppp ligand leads to a thermodynamically more favorable complex compared to those formed with two monodentate phosphine (B1218219) ligands. youtube.com

Geometrical Considerations and Conformations of dppp in Metal Complexes

The geometry of metal complexes containing dppp is a critical factor influencing their reactivity and catalytic activity. The coordination of dppp to a metal center creates a six-membered C₃P₂M chelate ring. wikipedia.org The inherent flexibility of the propane (B168953) backbone allows for a range of conformations, which in turn affects the geometry of the resulting complex.

Chelate Ring Effects on Metal-Ligand Angles (e.g., P-Mo-P angles)

The bite angle of a bidentate ligand, defined as the P-M-P angle in the case of diphosphines, is a crucial parameter in determining the geometry and stability of the resulting metal complex. For dppp, the natural bite angle is approximately 91°. wikipedia.org This angle is a consequence of the three-carbon bridge between the two phosphorus donor atoms.

The bite angle has a significant impact on the catalytic properties of the metal complex. For instance, in reactions like migratory insertion, the P-M-P angle can influence the reaction rate. A constrained bite angle, as seen in ligands with shorter backbones like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can slow down such reactions. cmu.edu In contrast, the larger and more flexible bite angle of dppp can facilitate certain catalytic steps. cmu.edu

The P-M-P angle in dppp complexes can vary depending on the metal center and the presence of other ligands. For example, in molybdenum dinitrogen complexes containing both dppp and a tridentate phosphine ligand, the geometry and electronic structure are influenced by the interplay of the different ligands. nih.gov Computational studies have also been employed to understand the electronic effects of bidentate phosphine ligands, where the bite angle is shown to influence the carbonyl-stretching frequencies in model palladium and rhodium complexes. nih.gov

Investigations into the Coordination Modes of dppp (Monodentate vs. Bidentate)

While dppp predominantly acts as a chelating bidentate ligand, it can also exhibit monodentate coordination under certain conditions. sigmaaldrich.comresearchgate.net In a bidentate mode, both phosphorus atoms of the dppp molecule coordinate to the same metal center, forming a stable chelate ring. csbsju.edulibretexts.org This is the most common and generally the most stable coordination mode for dppp. youtube.com

However, in some instances, only one of the phosphorus atoms of the dppp ligand binds to a metal center, resulting in a monodentate coordination. This can occur, for example, when the stoichiometry of the reaction favors it or in the presence of other strongly coordinating ligands. The ability of dppp to adopt either a monodentate or bidentate coordination mode adds to its versatility in catalysis, as the lability of one phosphine arm can be crucial in certain catalytic cycles. researchgate.net

The distinction between monodentate and bidentate ligands is fundamental in coordination chemistry. vaia.comunacademy.com A monodentate ligand binds through a single donor atom, while a bidentate ligand binds through two. libretexts.org The chelate effect explains the enhanced stability of complexes formed with bidentate ligands like dppp compared to analogous complexes with two separate monodentate ligands. youtube.com

Studies on Specific Metal-dppp Complexes

Palladium-dppp Complexes

Palladium complexes of dppp are among the most extensively studied and catalytically important. These complexes are widely used as catalysts in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Negishi couplings. sigmaaldrich.comchemicalbook.comottokemi.com The [Pd(dppp)Cl₂] complex is a common precursor and catalyst in these reactions.

The geometry around the palladium center in these complexes is typically square planar, a common geometry for d⁸ metal complexes. libretexts.org The dppp ligand occupies two adjacent coordination sites, enforcing a cis-geometry. The bite angle of dppp influences the electronic properties and reactivity of the palladium center. For example, in the carbonylation of palladium-methyl complexes, the nature of the diphosphine ligand, including dppp, affects the rate of CO insertion. acs.org

Research on palladium-dppp complexes also includes the synthesis and characterization of mixed-ligand complexes. For instance, palladium(II) complexes containing both dppp and other ligands have been synthesized and structurally characterized, providing insights into the coordination preferences and stability of these systems. acs.org The catalytic activity of these complexes in reactions like allylic amination and Suzuki-Miyaura cross-coupling has also been evaluated. rsc.org

Nickel-dppp Complexes

Nickel-dppp complexes are also of significant interest, particularly for their catalytic applications. The complex [Ni(dppp)Cl₂] is a well-known catalyst for the Kumada coupling reaction, which forms carbon-carbon bonds between Grignard reagents and organic halides. wikipedia.orgchemicalbook.comottokemi.com This complex is readily prepared by the reaction of nickel(II) chloride with dppp. wikipedia.org

The structure of [Ni(dppp)Cl₂] has been studied, revealing a square-planar geometry around the nickel(II) center. researchgate.net Similar to palladium complexes, the dppp ligand chelates to the nickel atom, influencing the catalytic activity. The versatility of nickel-dppp systems is further demonstrated by their use in other catalytic reactions, such as the alkylation of enol ethers. wikipedia.org

Studies have also explored the synthesis and characterization of other nickel-dppp complexes. For example, coordination compounds of the general formula [M(dppp)(APY)(H₂O)Cl₂]·xH₂O, where M is Ni(II), Cu(II), Mn(II), or Fe(II), and APY is 2-aminopyridine, have been prepared and characterized. nih.gov These studies provide valuable information on the coordination behavior of dppp with different metal centers and in the presence of various co-ligands.

Rhodium-dppp Complexes

Rhodium complexes containing the dppp ligand have been extensively studied, particularly for their catalytic applications. The dppp ligand typically coordinates to rhodium in a bidentate fashion, forming a six-membered chelate ring. The geometry around the rhodium center is influenced by the other ligands present and the oxidation state of the metal.

For instance, Rhodium(I) complexes often adopt a square planar geometry. An example is the [Rh(dppp)₂]⁺ cation, which exhibits a distorted square planar arrangement. rsc.org The reaction of Rh₂(CO)₄Cl₂ with dppp can lead to various products depending on the stoichiometry and reaction conditions. In the context of methanol (B129727) carbonylation, the precatalyst Rh(acac)(CO)₂ reacts with methyl iodide and dppp to form an active Rh(I) intermediate. researchgate.net This intermediate can then undergo oxidative addition and migratory insertion, key steps in the catalytic cycle. researchgate.net

The structure of rhodium-dppp complexes can be influenced by the presence of other ligands. For example, a five-coordinate trigonal bipyramidal complex, [Rh(DPPP-OH)₂(CO)]Cl, has been synthesized where the carbonyl ligand occupies an equatorial position. rsc.org The flexibility of the dppp ligand allows for the formation of various coordination geometries, which is a key factor in the diverse reactivity of these complexes. rsc.org

Table 1: Selected Structural Data for Rhodium-dppp Complexes

| Complex | Geometry | Key Bond Angles (°) | Reference |

| [Rh(dppp)₂][Cl] | Distorted Square Planar | Sum of angles = 360.1 | rsc.org |

| [Rh(DPPP-OH)₂(CO)]Cl | Trigonal Bipyramidal | Paxial-Rh-Paxial = 173.76 | rsc.org |

This table presents selected structural data for representative rhodium-dppp complexes.

Platinum-dppp Complexes

Platinum complexes incorporating the dppp ligand are significant in coordination chemistry and have been explored for their potential applications, including in catalysis and materials science. The dppp ligand chelates to the platinum center, typically forming square planar Pt(II) complexes.

The synthesis of these complexes often involves the reaction of a platinum precursor, such as K₂PtCl₄, with dppp. The resulting [PtCl₂(dppp)] complex is a common starting material for the synthesis of other platinum-dppp derivatives. acs.org The reaction of dichloro(diphosphine)platinum(II) complexes with tertiary phosphines has been studied using ³¹P{¹H} NMR, providing insights into the formation of species like [PtCl(PR₃)(dppp)]⁺ and [Pt(PR₃)₂(dppp)]²⁺. acs.org

The reactivity of platinum-dppp complexes has also been investigated. For example, the reaction of [(dppe)Pt(η²-P=PtBu₂)] (where dppe is a related diphosphine ligand) with dihaloalkanes leads to different products compared to the dppp analogue, highlighting the influence of the phosphine ligand backbone on the reaction outcome. nih.govnih.gov While dppe is 1,2-bis(diphenylphosphino)ethane, its shorter alkyl chain compared to dppp's propane chain results in a five-membered chelate ring, which can affect the stability and reactivity of the complex. wikipedia.org

Table 2: Selected Platinum-dppp Complex Information

| Complex Type | Synthetic Precursor | Characterization Technique | Reference |

| [PtCl₂(dppp)] | K₂PtCl₄ | ³¹P{¹H} NMR | acs.org |

| [PtCl(PR₃)(dppp)]⁺ | [PtCl₂(dppp)] | ³¹P{¹H} NMR | acs.org |

| [Pt(PR₃)₂(dppp)]²⁺ | [PtCl₂(dppp)] | ³¹P{¹H} NMR | acs.org |

This table summarizes key information regarding the synthesis and characterization of platinum-dppp complexes.

Molybdenum-dppp Complexes

Molybdenum complexes with dppp ligands have been synthesized and characterized, revealing a range of coordination geometries and oxidation states. The dppp ligand acts as a stabilizing chelating agent, allowing for the study of molybdenum in various chemical environments.

For instance, molybdenum(IV) oxo complexes of the type [MoOCl₂(dppp)₂] have been prepared. The reduction of d² metal-oxo ions of the form [MO(PP)₂Cl]⁺ (where PP is a chelating diphosphine like dppp) can produce d³ MO(PP)₂Cl complexes. nih.govresearchgate.net The stability and reactivity of these d³ complexes are found to be dependent on the steric bulk of the phosphine ligands. nih.govresearchgate.net

In the context of dinitrogen reduction, molybdenum complexes with triamidoamine ligands have been extensively studied. While not directly involving dppp, these studies highlight the importance of the ligand environment in facilitating catalytic processes. For example, molybdenum complexes with the [(DPPN₃N)]³⁻ ligand have been prepared and their reactivity towards dinitrogen has been investigated. nih.govacs.org These complexes exhibit a trigonal bipyramidal coordination geometry around the molybdenum atom. nih.govmit.edu

Table 3: Molybdenum Complexes with Phosphorus-Containing Ligands

| Complex Type | Ligand System | Molybdenum Oxidation State | Coordination Geometry | Reference |

| [MoOCl₂(dppp)₂] | dppp | IV | - | - |

| MO(PP)₂Cl | Chelating Diphosphine | III | - | nih.govresearchgate.net |

| [DPPN₃N]MoCl | [(DPPN₃N)]³⁻ | IV | Trigonal Bipyramidal | nih.govmit.edu |

This table provides an overview of different types of molybdenum complexes with phosphorus-containing ligands.

Iron-dppp Complexes

The coordination chemistry of iron with the dppp ligand is of interest due to the role of iron in various catalytic processes. Iron complexes with dppp can exist in different oxidation states and coordination environments.

For example, the reaction of FeCl₂ with dppp can lead to the formation of [FeCl₂(dppp)]. These complexes can serve as precursors for the synthesis of other iron-dppp derivatives. The coordination geometry of such complexes is often tetrahedral. Studies on analogous complexes with ligands like 1,2-bis(diphenylphosphino)ethane (dppe) show that the nature of the diphosphine ligand influences the structural and electronic properties of the resulting iron complex. For instance, the Fe-P and Fe-Cl bond lengths and the ligand field strength can vary with the diphosphine backbone. nih.govacs.org

Iron(II) and iron(III) complexes with a combination of dithiocarbamate (B8719985) and dppe ligands have been synthesized and characterized, providing insights into the electronic structure of iron in a S₄P₂ coordination environment. researchgate.net While this study uses dppe, it demonstrates the ability of diphosphine ligands to co-exist with other types of ligands in the coordination sphere of iron.

Table 4: Representative Iron Complexes with Diphosphine Ligands

| Complex | Diphosphine Ligand | Iron Oxidation State | Coordination Geometry | Reference |

| [FeCl₂(dppe)] | dppe | II | Tetrahedral | nih.govacs.org |

| [Fe(DEDTC)₂(dppe)] | dppe | II | Octahedral | researchgate.net |

| [Fe(DEDTC)₂(dppe)]⁺ | dppe | III | Octahedral | researchgate.net |

This table showcases examples of iron complexes with diphosphine ligands, highlighting the versatility of their coordination chemistry.

Silver-dppp Complexes

Silver(I) complexes with dppp exhibit diverse structural motifs, ranging from simple mononuclear species to polynuclear clusters and coordination polymers. The flexible coordination geometry of Ag(I), which can range from linear to tetrahedral, combined with the bridging capability of the dppp ligand, gives rise to this structural variety.

The reaction of a silver(I) salt, such as AgClO₄, with dppp can lead to the formation of various complexes depending on the stoichiometry and reaction conditions. For instance, a binuclear complex [Ag₂(μ-dppm)₂][ClO₄]₂ has been reported with the related dppm (bis(diphenylphosphino)methane) ligand. researchgate.netou.ac.lk This complex can further react with other bridging ligands to form more complex structures. researchgate.netou.ac.lk

A polynuclear silver complex with the formula [Ag₄(dppe)₃(NO₃)₄] has been synthesized and structurally characterized, where silver atoms are linked by bridging dppe and nitrate (B79036) ligands, forming a network structure. pku.edu.cn In this complex, the silver atoms exhibit distorted tetrahedral coordination geometries. pku.edu.cn The ability of dppp and related diphosphines to bridge multiple metal centers is a key feature of their coordination chemistry with silver.

Table 5: Examples of Silver Complexes with Diphosphine Ligands

| Complex | Diphosphine Ligand | Structural Motif | Silver Coordination | Reference |

| [Ag₂(μ-dppm)₂]²⁺ | dppm | Binuclear | - | researchgate.netou.ac.lk |

| [Ag₄(dppe)₃(NO₃)₄] | dppe | Polynuclear Network | Distorted Tetrahedral | pku.edu.cn |

This table provides examples of the diverse structural chemistry of silver(I) complexes with diphosphine ligands.

Reactivity Studies of dppp Metal Complexes

The reactivity of metal complexes containing the this compound (dppp) ligand is a broad and important area of research, with significant implications for catalysis and synthetic chemistry. The dppp ligand, by virtue of its electronic and steric properties, plays a crucial role in modulating the reactivity of the metal center.

A significant area of study is the use of dppp-metal complexes as catalysts in various organic transformations. For example, palladium-dppp complexes have been investigated as catalysts in cross-coupling reactions. researchgate.netrsc.org The catalytic activity is often influenced by the specific nature of the dppp ligand and the other components of the catalytic system. Similarly, rhodium-dppp complexes are well-known catalysts for processes like hydrogenation and hydroformylation. researchgate.net The dppp ligand's bite angle and flexibility are key factors in determining the selectivity and efficiency of these catalytic reactions. researchgate.net

The reactivity of the dppp ligand itself within the coordination sphere of a metal has also been a subject of investigation. For instance, the P-C bonds of the dppp ligand can undergo reactions under certain conditions. Furthermore, the reactivity of the metal center is directly influenced by the coordination of the dppp ligand. For example, the formation of metal hydrides, which are key intermediates in many catalytic cycles, can be facilitated by the presence of the dppp ligand. wikipedia.org

Studies on the reactivity of platinum-dppp complexes have provided insights into ligand substitution and redox processes. The reaction of platinum(II)-dppp complexes with other ligands can lead to the displacement of the dppp ligand or the formation of mixed-ligand complexes. acs.org The electronic properties of the dppp ligand also influence the redox chemistry of the platinum center.

The reactivity of dppp-metal complexes is not limited to catalytic applications. These complexes can also serve as valuable synthons for the preparation of new organometallic and coordination compounds with unique structures and properties. The ability of the dppp ligand to bridge multiple metal centers allows for the construction of polynuclear assemblies with interesting reactivity patterns. pku.edu.cnrsc.org

Applications in Materials Science and Polymer Chemistry

dppp (B1165662) in the Synthesis of Specialty Polymers and Elastomers

1,3-Bis(diphenylphosphino)propane (dppp) serves as a critical bidentate phosphine (B1218219) ligand in coordination chemistry and homogeneous catalysis, particularly in the synthesis of specialty polymers. ottokemi.comwikipedia.org Its utility is prominent in palladium- and nickel-catalyzed polymerization reactions. For instance, dppp is a ligand for palladium(II) catalysts used in the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. ottokemi.comwikipedia.org It also functions as a co-catalyst in nickel-catalyzed Kumada coupling reactions for creating carbon-carbon bonds in polymer chains. ottokemi.comwikipedia.org

The dppp ligand is instrumental in the synthesis of advanced polymer architectures like donor-acceptor (D-A) diblock copolymers, which are valued for their self-assembly properties and potential in organic photovoltaic applications. nih.gov A notable synthetic strategy involves the use of a single nickel catalyst, Ni(dppp)Cl₂, to facilitate two distinct and sequential polymerizations. nih.gov

This process begins with the Kumada catalyst transfer polycondensation of a thiophene-based monomer to form a nickel-terminated poly(3-hexylthiophene) (P3HT) block, which acts as the electron donor. Subsequently, this living polymer chain initiates the polymerization of a perylene diimide-functionalized arylisocyanide monomer, creating the electron-accepting block. nih.gov This method allows for a controlled, chain-growth polymerization, where the molecular weight of each block can be precisely tuned by adjusting the monomer-to-catalyst ratios. nih.gov The resulting D-A diblock copolymers self-assemble into crystalline, lamellar structures in the solid state, a crucial morphology for efficient charge separation and transport in photovoltaic devices. nih.gov

The design of D-A copolymers often involves coupling electron-rich donor units with electron-deficient acceptor units like diketopyrrolopyrrole (DPP). nsf.govmdpi.comrsc.org The DPP moiety is a powerful electron acceptor due to its fused lactam rings, which promotes strong intermolecular interactions and leads to materials with high charge carrier mobilities. mdpi.comrsc.orgmdpi.com The synthesis of such polymers can be achieved through various eco-friendly polycondensation methods, such as direct arylation. nsf.govmdpi.com

| Catalyst/Ligand System | Polymer Type | Key Features | Reference |

|---|---|---|---|

| Ni(dppp)Cl₂ | Poly(3-hexylthiophene)-block-poly(isocyanide) | Single catalyst for two mechanistically distinct polymerizations; controlled molecular weight. | nih.gov |

| Palladium Catalysts | DPP-Fluorene Copolymers | Synthesized via eco-friendly direct arylation; exhibit two distinct absorption bands. | mdpi.com |

| Palladium Catalysts | DHPP-DPP Copolymers | Synthesized via direct heteroarylation polymerization; potential for electrochromic applications. | nsf.gov |

Conjugated polymers are a cornerstone of modern electronics, prized for their unique π-electron systems that lead to tunable electronic properties, flexibility, and solution processability. nih.gov These materials are integral to devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). sigmaaldrich.comnih.gov The performance of these devices is critically dependent on the hierarchical structure and conformation of the polymer chains. nih.gov

The synthesis of high-performance conjugated polymers often utilizes transition metal catalysts, where ligands like dppp play a role in controlling polymerization and regioselectivity. wikipedia.org A significant class of materials developed for these applications are donor-acceptor (D-A) copolymers containing the diketopyrrolopyrrole (DPP) unit. nih.govsigmaaldrich.comresearchgate.net The electron-deficient nature of the DPP core, when combined with electron-rich monomers, creates polymers with small bandgaps and broad absorption spectra, which are highly desirable for photovoltaic applications. nsf.govresearchgate.net

Key strategies for enhancing the optoelectronic properties of these polymers include:

Molecular Design : The strategic selection of donor and acceptor monomers is crucial for tuning the polymer's optical and electronic properties. nih.gov For instance, incorporating DPP units leads to materials with excellent light-harvesting capabilities. mdpi.com

Backbone Planarity : A more planar polymer backbone enhances π-orbital overlap, which generally improves charge transport. nih.gov The design of polymers with a dominant planar conformation is a key goal for achieving high-performance semiconductors. usm.edu

Side-Chain Engineering : The introduction of specific side chains can influence the polymer's solubility, solid-state packing, and thin-film morphology, all of which impact device performance. nih.gov

These design principles have led to the development of DPP-based polymers that exhibit high charge carrier mobilities and significant power conversion efficiencies in solar cells. sigmaaldrich.comresearchgate.net

Supramolecular chemistry offers a powerful approach to creating highly ordered, functional materials through non-covalent interactions such as hydrogen bonding. acs.orgnih.gov In the context of dppp-related materials, derivatives of diketopyrrolopyrrole (DPP) have been designed to self-assemble into well-defined supramolecular polymers. acs.org These assemblies can form highly controlled hierarchical structures, which are attractive for applications in tissue engineering and regenerative medicine due to their tunable properties. nih.gov

One strategy involves functionalizing a DPP core with moieties capable of forming multiple hydrogen bonds, such as Hamilton receptors (HR). acs.org These end-groups can induce the spontaneous self-assembly of the DPP monomers into long, ordered polymer-like chains. The mechanism of this supramolecular polymerization can be probed using techniques like diffusion-ordered spectroscopy (DOSY) NMR and solid-state IR spectroscopy. acs.org

The resulting supramolecular structures exhibit enhanced structural ordering and electronic coupling between molecules. acs.org This ordered arrangement, confirmed by atomic force microscopy, creates efficient pathways for charge transport. acs.org The photophysical properties of these self-assembled materials can be tuned by altering the precursor ligands, for example, by changing the substituents on the DPP core or the nature of the hydrogen-bonding units. acs.orgnih.gov This tunability allows for the creation of materials with tailored optical and electronic characteristics. nih.gov

The final properties and morphology of a polymer are significantly influenced by both the catalytic system used during synthesis and the intrinsic characteristics of the polymer chain, such as its length.

Ligand End-Groups and Structure: The structure of the ligand, such as dppp, coordinated to the metal catalyst has a substantial impact on the polymerization process and the resulting polymer. In Ni-catalyzed chain-growth polymerizations, altering the steric properties of phosphine ligands can dramatically affect the reaction. For example, ligands with different alkyl substituents exhibit varying effectiveness, with moderately hindered ligands like Ni(depe)Cl₂ (depe = 1,2-bis(diethylphosphino)ethane) proving effective for controlled chain-growth, while less or more hindered ligands are ineffective. umich.edu The ligand backbone structure and its connectivity to the metal center are crucial in determining the properties of the catalyst, which in turn influences the molecular weight and structure of the polymer produced. nih.gov The functionalization of the polymer chain ends can also control degradation, self-assembly, and interactions with other materials. researchgate.net

Degree of Polymerization (DP): The degree of polymerization, which represents the number of monomer units in a polymer chain, is a fundamental parameter that correlates with a material's physical properties. wikipedia.org Generally, an increasing DP leads to a higher melting temperature and greater mechanical strength. wikipedia.org In the context of semiconducting polymers, the molecular weight (which is directly related to DP) has a profound effect on the thin-film morphology and, consequently, the electronic performance. For instance, the morphology of certain DPP-based polymers is observed to be dependent on their molecular weight. mdpi.com Similarly, for cholesteric semi-interpenetrating networks, increasing the DP of the oligomers can amplify the material's temperature-responsive color change. mdpi.com However, a higher DP can also lead to increased viscosity, which may present processing challenges. mdpi.com The interplay between DP, polymer composition, and processing conditions ultimately dictates the final morphology and performance of the material. mdpi.comnih.gov

Polymers based on diketopyrrolopyrrole (DPP), often synthesized using transition metal catalysts with phosphine ligands, have emerged as a highly promising class of organic semiconductors. sigmaaldrich.com Their excellent semiconducting properties stem from the strong electron-deficient nature of the DPP core, which promotes intense π-π interactions and molecular aggregation, facilitating efficient charge transport. mdpi.comsigmaaldrich.com

The electronic properties of these D-A polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by modifying the chemical structure. researchgate.net This tuning is critical for optimizing their performance in electronic devices. For example, N-arylation of the DPP unit is an effective strategy to modify its optical and semiconducting properties. researchgate.net

DPP-containing polymers can exhibit both p-type (hole-transporting) and n-type (electron-transporting) behavior, and some are ambipolar, capable of transporting both charge carriers. mdpi.com The balance between hole and electron mobilities can be controlled through molecular design, particularly through side-chain engineering. mdpi.com These materials have been successfully incorporated into a variety of optoelectronic devices, demonstrating their versatility. sigmaaldrich.comresearchgate.net

| Polymer System | Key Property | Finding/Value | Reference |

|---|---|---|---|

| DPP-TT Copolymers | Hole Mobility | Record-breaking p-type mobilities of 5–10 cm²V⁻¹s⁻¹ reported. | sigmaaldrich.com |

| PTDPP-CNTT | Charge Transport | Balanced ambipolar semiconducting properties with hole and electron mobilities over 10⁻³ cm²V⁻¹s⁻¹. | researchgate.net |

| P(PzDPP-T2) | n-type Conductivity | Can be efficiently n-doped to exhibit high electrical conductivities over 120 S cm⁻¹. | usm.edu |

| PDQT Polymer | Charge Transport | Ambipolar behavior with hole and electron mobilities of ~0.01 cm²V⁻¹s⁻¹ (bottom-gate) and electron mobility of 3 cm²V⁻¹s⁻¹ (top-gate). | mdpi.com |

Charge carrier mobility is a critical parameter that quantifies how quickly charges move through a material under the influence of an electric field, directly impacting the performance of devices like organic field-effect transistors (OFETs). For DPP-based polymers, significant research has focused on understanding and improving this property.

High mobilities in these materials are attributed to strong intermolecular interactions and the tendency of the polymer chains to form self-assembled, interconnected crystalline structures that provide efficient pathways for charge transport. mdpi.com Studies have shown that mobility is not just an intrinsic property but is heavily influenced by several factors:

Molecular Weight: The molecular weight of the polymer can affect the thin-film topography and charge transport. mdpi.com For instance, high molecular weight (~300 kg/mol ) DPP-DTT polymers showed improved OFET hole mobility when processed from solutions at their critical overlap concentration. digitellinc.com

Molecular Packing and Morphology: The way polymer chains pack in the solid state is crucial. A ring-fused DPP copolymer showed significantly improved charge carrier mobility compared to its non-fused counterpart, even at a much lower molecular weight, due to increased interchain interaction and coplanarity. acs.org Similarly, polymers with a pronounced "face-on" backbone orientation can facilitate out-of-plane charge transport, leading to higher mobility in diode configurations. nih.gov

Processing Conditions: Solution concentration has been identified as an influential parameter for OFET performance. digitellinc.com Thermal annealing can also be used to optimize the thin-film topography and improve charge transport pathways. mdpi.com

Researchers have achieved remarkable success, with some DPP-based polymers exhibiting hole mobilities exceeding 10 cm²V⁻¹s⁻¹. acs.org These high mobility values, approaching those of amorphous silicon, underscore the potential of DPP-based polymers for applications in high-performance, printed electronics. sigmaaldrich.com

Semiconducting Properties of dppp-based Polymers

Structure-Property Relationships in Conjugated Polymers

The utility of this compound in polymer chemistry is prominently demonstrated in its role in controlling the structure of conjugated polymers, which in turn dictates their material properties. The relationship between the dppp-influenced polymer architecture and its resulting optoelectronic characteristics is a cornerstone of modern materials design.

A key area of influence for dppp is in achieving high regioregularity in poly(3-alkylthiophenes) (P3ATs). The precise arrangement of the alkyl side chains along the polymer backbone is critical; a well-ordered, or regioregular, structure minimizes steric hindrance, allowing the polymer to adopt a more planar conformation. This planarity enhances π-π stacking between polymer chains, which facilitates the delocalization of electrons and improves charge transport. In contrast, irregularly substituted polythiophenes have structures where head-to-head couplings cause the thiophene rings to twist, disrupting conjugation and diminishing desirable electronic properties.

Catalyst systems containing dppp are instrumental in directing this structural precision. For instance, Ni(dppp)Cl₂, a complex of nickel(II) chloride and dppp, is a widely used catalyst in Grignard Metathesis (GRIM) polymerization. The use of Ni(dppp)Cl₂ in the GRIM method for polymerizing 2,5-dibromo-3-alkylthiophenes results in P3ATs with a very high percentage of head-to-tail (HT) couplings, often exceeding 98%. utm.mychinesechemsoc.org This high degree of regioregularity is crucial for creating structurally homogenous, defect-free polymers with significantly improved photonic and electronic properties compared to their regioirregular counterparts. wpmucdn.com The controlled structure afforded by dppp-based catalysts directly leads to enhanced crystallinity and electrical conductivity in the final polymer. wpmucdn.com

The influence of dppp extends to palladium-catalyzed polymerization reactions, where it can be used as a ligand to control regioselectivity during C-C bond formation. researchgate.net By guiding the specific coupling of monomers, dppp-ligated palladium catalysts enable the synthesis of various donor-acceptor (D-A) type alternating copolymers. wikipedia.org The precise alternation of electron-donating and electron-accepting units along the polymer backbone, managed by the catalyst, allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic band gap is fundamental to developing materials for specific applications in organic electronics.

Applications in Organic Electronic Devices

The tailored conjugated polymers synthesized using dppp-based catalysts are foundational materials for a range of organic electronic devices. The superior electronic properties derived from controlled polymer structures translate directly into enhanced device performance.

Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the charge carrier mobility of the semiconductor material used in the active layer. The highly regioregular poly(3-alkylthiophenes) and other conjugated polymers synthesized using catalysts like Ni(dppp)Cl₂ are prime candidates for these applications.

The ordered, planar structure of these polymers promotes efficient intermolecular charge hopping, which is essential for high mobility. wpmucdn.com The enhanced π-stacking in regioregular polymers creates pathways for charge carriers to move through the material under an applied electric field. researchgate.net Donor-acceptor copolymers, which can be synthesized via dppp-involved coupling reactions, are particularly effective in OFETs due to their tunable energy levels and potential for high charge transport. rsc.org The performance of OFETs is often evaluated by their charge carrier mobility (µ), and polymers with well-ordered structures consistently exhibit higher mobility values. nist.govnih.gov For example, diketopyrrolopyrrole (DPP)-based polymers, a class of materials often prepared through palladium-catalyzed cross-coupling reactions where dppp can be a ligand, have demonstrated record-breaking mobilities in solution-processed OFETs. uu.nl

Table 1: Impact of Polymer Structure on OFET Performance

| Polymer Property | Influence of dppp-based Catalysis | Consequence for OFET Performance |

|---|---|---|

| Regioregularity | Achieves >98% Head-to-Tail (HT) couplings in polythiophenes. utm.mychinesechemsoc.org | Increased planarity and π-stacking. |

| Crystallinity | Promotes ordered molecular packing and formation of crystalline domains. | Enhanced charge transport pathways. |

| Charge Carrier Mobility (µ) | High structural order leads to higher mobility values. rsc.orgnist.gov | Faster device switching speeds and lower power consumption. wpmucdn.com |

| Intermolecular Interaction | Facilitates strong π-electron delocalization and intermolecular interactions. | Efficient charge hopping between polymer chains. |

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, dppp has a multifaceted role. It is used as a ligand in the synthesis of donor-acceptor (D-A) polymers that are crucial for the active layer of OPV devices. These polymers are designed to have specific energy levels for efficient charge separation at the donor-acceptor interface. chinesechemsoc.orgresearchgate.net The ability to control polymerization with dppp-containing catalysts allows for the fine-tuning of the polymer's absorption spectrum to better match the solar spectrum, thereby improving the power conversion efficiency (PCE) of the solar cell. nih.gov

More recently, a distinct application for dppp has emerged in the context of perovskite solar cells, a highly promising photovoltaic technology. Research has shown that treating perovskite solar cells with this compound, acting as a diphosphine Lewis base molecule, significantly enhances device stability and durability. nih.gov The dppp treatment improves the quality of the perovskite film and strengthens its adhesion. nih.gov Perovskite solar cells treated with dppp have been shown to retain high power conversion efficiency for over 3,500 hours of continuous operation under simulated sunlight, addressing a major challenge for the commercialization of this technology. nih.gov

Organic Light-Emitting Diodes (OLEDs)

The synthesis of electroluminescent π-conjugated polymers for Organic Light-Emitting Diodes (OLEDs) also benefits from the precision offered by dppp-ligated catalysts. Polythiophenes, whose regioregular synthesis is effectively controlled by catalysts such as Ni(dppp)Cl₂, possess light-emitting properties suitable for OLED applications. nih.gov The efficiency and color purity of an OLED are directly related to the electronic structure and morphology of the emissive polymer layer.

By controlling the polymer's structure, catalysts containing dppp help to create materials with well-defined energy gaps, leading to specific emission colors. Furthermore, the high structural order of these polymers can enhance photoluminescence quantum yields, a key factor for bright and efficient OLEDs. While a wide range of complex polymers are used in modern OLEDs, the fundamental control over polymer architecture provided by ligands like dppp in cross-coupling reactions is a key enabling technology for synthesizing the host and emissive materials used in phosphorescent OLEDs (PhOLEDs). uu.nl

Nanotechnology and Nanoclusterzyme Applications

Beyond polymer science, this compound is a critical ligand in the bottom-up synthesis of atomically precise metal nanoclusters, particularly gold clusters. Its bidentate nature and the specific bite angle it forms when chelating to metal atoms play a crucial role in directing the assembly of these nanostructures.

Assembly of Icosahedral Units in Metal Clusters

The geometry of metal nanoclusters is highly dependent on the stabilizing ligands used during their synthesis. Dppp has been shown to be instrumental in the formation of clusters based on icosahedral M₁₃ (where M=metal) building blocks. An icosahedron is a polyhedron with 20 faces, and this highly symmetric arrangement is a common motif in stable metal nanoclusters.

A landmark example is the synthesis of a novel nanocluster with the formula [Au₈Ag₅₇(Dppp)₄(C₆H₁₁S)₃₂Cl₂]Cl. nih.gov This complex structure, determined by single-crystal X-ray diffraction, features a three-dimensional assembly formed by the interpenetration of eight complete icosahedral Au@Ag₁₀Au₂ units. nih.gov The dppp ligand is essential in directing this unique octameric fusion, demonstrating its role in facilitating the assembly of M₁₃ nanobuilding blocks into higher-order superstructures. nih.gov

Dppp is also involved in the synthesis of other gold nanoclusters, including Au₁₃ and Au₁₄ species. nih.govresearchgate.net The chelation of dppp to the gold atoms on the cluster surface influences the final geometry and stability of the nanocluster. utm.my For instance, the reaction mechanism for forming dppp-protected gold nanoclusters involves a process of nucleation, growth, and etching, which ultimately leads to stable clusters of specific nuclearities, such as those containing 13 atoms. nist.gov The study of these dppp-stabilized clusters, some of which possess opened or distorted icosahedral geometries, provides fundamental insights into the structure-property relationships of nanomaterials at the atomic level. rsc.org

Synthesis and Stability of Mixed-Diphosphine Ligated Gold Clusters

The synthesis of sub-nanometer gold clusters using mixed-diphosphine ligands, including this compound (dppp or L³), has been shown to produce novel materials with enhanced stability. nih.govacs.org Research indicates that the simultaneous introduction of two different diphosphines during the synthesis process is crucial for the formation of these mixed-ligand clusters. nih.govacs.orgacs.org This approach leads to a broad distribution of new cluster compositions that would not be achieved if a second diphosphine were added to pre-synthesized gold clusters. nih.govacs.org

High-mass resolution electrospray ionization mass spectrometry has been a key analytical tool in identifying the compositions of these novel clusters. nih.govacs.org Studies have successfully identified cationic clusters containing 8, 10, 11, and 22 gold atoms, ligated by both this compound (L³) and 1,5-bis(diphenylphosphino)pentane (L⁵). nih.govacs.org

The formation of these dppp-protected gold nanoclusters is governed by a complex reaction mechanism. acs.orgnist.gov The process begins with the reduction of two-coordinate phosphine-ligated [Au(I)LL']⁺ complexes, which results in the formation of free radical complexes. acs.orgnist.gov These [Au(0)LL']• radicals then nucleate, leading to a broad size distribution of ligated clusters. acs.orgnist.gov The reaction progresses through several solution-phase processes, including dissolution of the gold precursor, reduction, continuous nucleation and core growth, ligand exchange, ion-molecule reactions, and etching of larger clusters and colloids. acs.orgnist.gov This "size-selective" processing can narrow the initial broad distribution to favor the formation of stable clusters of specific nuclearities. acs.orgnist.gov

Energy-resolved collision-induced dissociation (CID) experiments have provided valuable insights into the relative stability of these mixed-diphosphine ligated gold clusters. nih.govacs.org The findings from these experiments indicate that mixed-ligand clusters containing both L³ and L⁵ are generally more stable than their counterparts with single-ligand compositions. nih.govacs.org

The stability of these clusters is influenced by the substituents on the phosphine centers. nih.gov Even a relatively small change in the molecular substitution at the two phosphine centers can have a pronounced influence on the size of the species that are preferentially formed during synthesis and their gas-phase fragmentation channels. nih.gov This highlights that in addition to the length of the alkyl chain between the two phosphine centers, the substituents at these centers play a crucial role in determining the composition, size, and stability of diphosphine-ligated gold clusters. nih.gov

An alternative to the chemical reduction method for synthesizing dppp-protected gold cluster cations is magnetron sputtering. nih.gov This technique involves sputtering a gold target onto a polyethylene glycol (PEG) solution of dppp. nih.gov This method has been successful in producing atomically precise cationic species. nih.gov

Research Findings on Mixed-Diphosphine Ligated Gold Clusters

| Cluster Composition | Synthesis Method | Key Findings |

| Cationic clusters with 8, 10, 11, and 22 gold atoms | Simultaneous reduction in the presence of this compound (L³) and 1,5-bis(diphenylphosphino)pentane (L⁵) | Formation of a broad distribution of novel mixed-ligand clusters. nih.govacs.org |

| Mixed-ligand clusters with L³ and L⁵ | - | Generally more stable than their single-ligand counterparts. nih.govacs.org |

| [Au₆(dppp)₄]²⁺ and [Au₁₁(dppp)₅]³⁺ | Magnetron sputtering of a gold target onto a PEG solution of dppp | Successful synthesis of atomically precise cluster cations. nih.govmdpi.com |

Identified Cationic Gold Clusters

| Cluster Formula | Charge |

| [Au(dppp)ₙ]⁺ (n=1, 2) | +1 |

| [Au₂(dppp)ₙ]²⁺ (n=3, 4) | +2 |

| [Au₆(dppp)ₙ]²⁺ (n=3, 4) | +2 |

| [Au₁₁(dppp)₅]³⁺ | +3 |

This data is based on synthesis via magnetron sputtering. nih.gov

Theoretical and Computational Studies of Dppp and Its Complexes

Quantum Chemical Calculations on dppp-containing Systems

Quantum chemical calculations serve as a powerful tool to investigate the intricate details of dppp-containing systems at the atomic and electronic levels. These computational approaches allow for the prediction and rationalization of molecular properties and behavior that can be challenging to probe experimentally.

Electronic Structure Investigations

The electronic structure of a molecule dictates its chemical and physical properties. northwestern.eduarxiv.org For dppp (B1165662) and its complexes, understanding the arrangement and energies of electrons is crucial for predicting their reactivity, stability, and spectroscopic characteristics.

Quantum chemical methods are employed to solve the Schrödinger equation, which describes the behavior of electrons in a molecule, providing a detailed picture of the electronic configuration. chembites.org These calculations can determine the distribution of electron density, identify the nature of chemical bonds, and predict molecular geometries. For instance, studies on trans-[Ru(P-P)2Cl2] complexes, where P-P includes dppp, have utilized computational investigations to determine the electronic structures of the complexes based on their optimized geometries. najah.edu Similarly, the electronic structures of copper(I) halide complexes with dppp and heterocyclic thione ligands have been successfully described using theoretical calculations. acs.org These investigations provide a fundamental understanding of how the dppp ligand influences the electronic environment of the metal center.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying dppp-containing systems due to its balance of accuracy and computational efficiency. arxiv.org DFT methods calculate the electronic structure of a system based on its electron density, a simpler quantity to compute than the many-electron wavefunction. arxiv.orgchembites.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of molecules upon light absorption, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of electronic excitation energies and the simulation of absorption and emission spectra. mpg.dewikipedia.orgq-chem.com

TD-DFT has been instrumental in elucidating the photophysical properties of dppp-containing systems. By calculating the electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of light a molecule will absorb and emit. nih.govfountainjournals.com For instance, TD-DFT calculations have been used to simulate the absorption and fluorescent spectra of various organic molecules, providing insights into their potential as materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov In the context of dppp complexes, TD-DFT can be used to understand the nature of the electronic transitions, such as whether they are metal-centered, ligand-centered, or involve charge transfer between the metal and the dppp ligand. najah.edu These insights are crucial for designing new materials with specific optical properties.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling, particularly using DFT, has become an indispensable tool for elucidating the intricate details of reaction mechanisms and catalytic cycles involving dppp complexes. researchgate.netresearchgate.netnih.gov These studies provide a step-by-step understanding of how reactants are converted into products, identifying key intermediates and transition states along the reaction pathway.

By calculating the energies of various species involved in a catalytic cycle, researchers can determine the most likely reaction pathway and identify the rate-determining step. This information is invaluable for optimizing reaction conditions and designing more efficient catalysts. For example, DFT calculations can be used to model the free energy changes throughout a catalytic cycle, providing a thermodynamic and kinetic profile of the reaction. researchgate.netresearchgate.net Such computational studies have been applied to various reactions catalyzed by dppp-containing complexes, including cross-coupling reactions and polymerizations. wikipedia.orgchemicalbook.com The insights gained from these models can guide the rational design of new catalysts with improved activity and selectivity.

Studies on Diradical Character and Ground State Electronic Structure

The concept of diradical character, which describes the extent to which a molecule possesses two unpaired electrons in its ground state, is crucial for understanding the electronic structure and reactivity of certain molecules. arxiv.orgrsc.orgnih.gov Computational methods are essential for quantifying the diradical character and its influence on molecular properties.

For systems where dppp might be part of a larger conjugated framework or complex exhibiting unusual bonding, computational studies can reveal the presence and extent of diradical character. This is often achieved by analyzing the wave function or using specific computational indices. rsc.org The ground state electronic structure of such species can be complex, with contributions from both closed-shell and open-shell (diradical) resonance forms. flinders.edu.au Understanding the diradical nature is critical for predicting magnetic properties, non-linear optical responses, and chemical reactivity. arxiv.orgnih.gov For example, a higher diradical character can lead to lower energy barriers for certain reactions, such as dimerization or reactions with radical traps. flinders.edu.au

Predictive Modeling for Material Design and Optoelectronic Properties

Predictive modeling, driven by computational chemistry, plays a pivotal role in the rational design of new materials with tailored optoelectronic properties. sustainability-directory.comnih.goveg.org By simulating the properties of hypothetical molecules before they are synthesized, researchers can screen large numbers of candidates and focus experimental efforts on the most promising ones.